![molecular formula C19H19ClN2O6S B2848253 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide CAS No. 579442-88-9](/img/structure/B2848253.png)
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide
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Description
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H19ClN2O6S and its molecular weight is 438.88. The purity is usually 95%.
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Scientific Research Applications
Reductive Chemistry and Cytotoxicity
Research into the reductive chemistry of nitrobenzamide derivatives has highlighted their potential as hypoxia-selective cytotoxins. These compounds exhibit selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction of nitro groups to amine or hydroxylamine derivatives. The study by Palmer et al. (1995) on the novel bioreductive drug 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide exemplifies this application, where electron addition to the nitro group and subsequent reductions produce cytotoxic amine derivatives, contributing to the understanding of the compound's mechanism of action in hypoxic tumor cells Palmer et al., 1995.
Protective Group Chemistry
The use of nitrobenzyl groups, including derivatives similar to 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide, as protective groups for hydroxyl functions in organic synthesis, has been documented. Kukase et al. (1990) described the versatile use of 4-nitrobenzyl groups for protecting hydroxyl functions, showcasing the selective removal of these groups in the presence of other protecting groups Kukase et al., 1990.
Photocatalytic Oxidation
Research on the photocatalytic oxidation of benzyl alcohol and its derivatives, including those related to this compound, has demonstrated the potential of these compounds in the presence of molecular oxygen on titanium dioxide under visible light irradiation. This highlights their role in selective photocatalytic reactions, contributing to advancements in green chemistry Higashimoto et al., 2009.
Deprotection Selectivity
The selective deprotection of benzyl-type protecting groups, including 4-methoxybenzyl, has been explored, revealing insights into the chemical behavior and applications of these groups in synthetic chemistry. Horita et al. (1986) discussed the selectivity of deprotection for hydroxy functions, demonstrating the methodological advancements in the field Horita et al., 1986.
properties
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O6S/c1-28-16-5-2-13(3-6-16)11-21(15-8-9-29(26,27)12-15)19(23)14-4-7-17(20)18(10-14)22(24)25/h2-7,10,15H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVZXIXKJOHUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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